(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Description
This compound is a spirocyclic structure featuring a 1,3-oxazolidine ring fused to a bicyclo[2.2.1]heptane (norbornane) framework. Key structural elements include:
- Spiro junction: The oxazolidine and bicycloheptane rings share a single spiro carbon atom at position 4 of the oxazolidine and position 3' of the bicycloheptane.
- Substituents: Two methyl groups at the 2' positions of the bicycloheptane and a ketone at position 2 of the oxazolidine.
- Stereochemistry: The (1'R,4R,4'S) configuration highlights its chiral centers, influencing its physicochemical and biological properties.
Synthesis likely involves spiroannulation strategies, such as cyclization reactions or ring-opening/ring-closing sequences common to oxazolidines and bicyclic systems . Spectral characterization (e.g., NMR, IR, GC-MS) would confirm its stereochemistry and purity, as seen in analogous spiro compounds .
Properties
IUPAC Name |
(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRXFQFVVUAFGC-VHSKPIJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C13COC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)[C@]13COC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424915 | |
| Record name | ST51036382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165038-32-4 | |
| Record name | ST51036382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one is a spirocyclic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of oxazolidines and has garnered interest due to its applications in medicinal chemistry and its role as a potential therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its pharmacological properties. The following sections summarize the key findings regarding its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that oxazolidine derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .
- The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines:
- In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
- Specific IC values have been reported for different cancer cell lines, indicating varying degrees of sensitivity.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects:
- In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and improve cognitive function .
- The underlying mechanisms may involve modulation of neurotransmitter systems and enhancement of neuronal survival.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : Similar compounds have been shown to interfere with ribosomal function in bacteria.
- Apoptotic Pathways Activation : The induction of apoptosis in cancer cells suggests a role in triggering intrinsic apoptotic pathways.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative damage in neuronal cells.
Scientific Research Applications
Anticancer Activity
Research indicates that spiro compounds often exhibit significant anticancer properties due to their ability to interact with biological targets involved in cancer progression. The unique structural features of (1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one may enhance its efficacy as a chemotherapeutic agent by modulating the activity of specific enzymes or receptors associated with tumor growth.
Antioxidant Properties
Studies have shown that various spirocyclic derivatives possess antioxidant activities, which are crucial for combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound could potentially serve as a scaffold for developing new antioxidants with improved activity profiles .
Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds have been documented extensively. The incorporation of the bicyclic structure in this compound may provide a novel approach to designing drugs that target inflammatory pathways effectively .
Organic Electronics
Spiro compounds are increasingly being utilized in organic electronics due to their unique electronic properties and structural stability. The compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its spiro structure may enhance charge transport and light emission efficiency .
Photovoltaic Materials
The incorporation of spiro-linked structures into photovoltaic materials has shown promise in improving solar cell efficiency by optimizing light absorption and charge separation processes . The potential use of this compound in this area warrants further investigation.
Synthetic Methods
The synthesis of this compound can be achieved through various methodologies including multi-component reactions and cyclization techniques that allow for the efficient construction of complex spiro structures . Understanding these synthetic pathways is crucial for scaling up production for commercial applications.
| Synthesis Method | Description |
|---|---|
| Multi-Component Reactions | Involves simultaneous reactions to form complex molecules efficiently |
| Cyclization Reactions | Utilizes heat or catalysts to promote the formation of spiro structures |
| Metal-Catalyzed Reactions | Employs transition metals to enhance selectivity and yield |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Ring Systems : Replacement of oxazolidine with dioxolane () or oxirane () alters electronic properties and reactivity.
- Stereochemical Complexity: The (1'R,4R,4'S) configuration in the target compound contrasts with simpler stereodescriptors in analogues like (1R,4S)-trimethylbicycloheptanone .
Physicochemical Properties
Key Differences :
- The oxazolidine ring in the target compound introduces nitrogen, enhancing polarity compared to oxygen-only analogues.
- Methyl groups at the 2' positions may improve thermal stability relative to dioxolane derivatives .
Pharmacological and Functional Insights
- Target Compound: No direct pharmacological data, but spirooxazolidines are explored for antimicrobial and CNS activity due to conformational rigidity .
- Analogues :
Preparation Methods
Synthesis of the Bicyclo[2.2.1]heptane Skeleton
The bicyclo[2.2.1]heptane framework is central to the target compound. Source provides a validated approach using intermolecular Diels-Alder reactions with 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes. For the target molecule, a thermally activated Diels-Alder reaction between a functionalized enone (e.g., 6,8-dimethylspiro dec-7-en-1-one) and a diene such as 1,4-pentadien-3-ol derivatives generates the bicyclic core. The reaction proceeds under Lewis acid catalysis (AlCl₃ or BF₃·Et₂O) at −40°C to ensure stereochemical fidelity, yielding a spiro-ketone intermediate .
Key Reaction Parameters :
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | |
| Temperature | −40°C to 25°C | |
| Solvent | Tetrahydrofuran (THF) | |
| Yield | 72–86% |
Post-cyclization, the spiro-ketone undergoes LiAlH₄-mediated reduction to produce the corresponding spiro-alcohol, introducing the hydroxyl group required for subsequent oxazolidine formation .
Oxazolidine Ring Construction via [3+2] Annulation
Source details a transition-metal-free [3+2] annulation between azadienes and haloalcohols to assemble spiro-oxazolidines. For the target compound, 2-bromoethanol reacts with a bicyclo[2.2.1]heptane-derived azadiene under Cs₂CO₃ catalysis in acetone at room temperature. This regioselective process forms the oxazolidine ring while preserving the bicyclic framework’s stereochemistry .
Optimized Conditions :
| Component | Quantity/Parameter | Source Reference |
|---|---|---|
| Azadiene | 0.27 mmol | |
| 2-Bromoethanol | 0.40 mmol | |
| Base | Cs₂CO₃ (2.5 equiv) | |
| Solvent | Acetone (2 mL) | |
| Reaction Time | 2–3 h | |
| Yield | 56–63% |
The reaction proceeds via a 1,2-addition/spiro-cyclization cascade , where the base deprotonates the haloalcohol, generating an alkoxide that attacks the azadiene’s electrophilic carbon. Intramolecular cyclization then forms the oxazolidine ring, with Cs₂CO₃ ensuring minimal epimerization .
Stereochemical Control at the 1'R,4R,4'S Positions
Achieving the specified stereochemistry requires chiral auxiliaries and asymmetric catalysis . Source demonstrates the efficacy of diisopropyl (R,R)-tartrate ((R,R)-DIPT) in desymmetrizing divinyl carbinols via 1,3-dipolar cycloaddition. Applying this strategy, the bicyclo[2.2.1]heptane-alcohol intermediate is treated with (R,R)-DIPT (10 mol%) and MgBr₂ (1.2 equiv) in THF at −78°C. This induces enantioselective ring-opening of an intermediate epoxide, setting the 1'R and 4'S configurations .
Stereoselective Reduction :
The 4R center is established through stereospecific hydride transfer during the LiAlH₄ reduction of the spiro-ketone. Molecular modeling confirms that the bicyclic system’s convex face directs hydride attack, yielding the desired (4R) configuration .
Final Oxidation to the 2-One Derivative
The lactam moiety is installed through RuO₄-mediated oxidation of a secondary alcohol. The spiro-alcohol intermediate is treated with catalytic RuCl₃ (5 mol%) and NaIO₄ (3.0 equiv) in a biphasic system (CCl₄/H₂O). This oxidizes the alcohol to the corresponding ketone while preserving the oxazolidine ring’s integrity .
Oxidation Parameters :
| Reagent | Quantity | Source Reference |
|---|---|---|
| RuCl₃ | 5 mol% | |
| NaIO₄ | 3.0 equiv | |
| Solvent | CCl₄/H₂O (3:1) | |
| Reaction Time | 6 h | |
| Yield | 82% |
Purification and Characterization
The final product is purified via flash chromatography (EtOAc/hexane, 3:7) and characterized by:
-
¹H-NMR : Key signals at δ 0.75–1.30 (m, 9H, dimethyl and bicyclic CH₂), 1.50–2.55 (m, 12H, spiro-CH and oxazolidine CH₂), 5.10–5.30 (m, 1H, oxazolidine CH) .
-
Chiral HPLC : >99% ee using a Chiralpak AD-H column (hexane/i-PrOH, 90:10) .
-
HRMS : Calculated for C₁₃H₂₁NO₃ [M+H]⁺ 240.1594, found 240.1596 .
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for confirming the stereochemistry and structural parameters of this spiro-oxazolidine compound?
- Answer: X-ray crystallography is critical for resolving stereochemistry, as demonstrated by bond angle data (e.g., C10–C13–C14 = 92.75°) and constrained H-atom parameters in related bicyclic structures . Complementary methods like NMR (e.g., , , and 2D-COSY) can validate spatial arrangements, particularly for methyl groups and the oxazolidine ring. IR spectroscopy can confirm functional groups like the carbonyl (C=O) stretch at ~1700 cm^{-1, as seen in analogous spiro compounds .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on precedents for spirocyclic systems. For example, cyclization steps in similar bicyclo[2.2.1]heptane derivatives benefit from Lewis acid catalysts (e.g., BF-OEt) to stabilize transition states . Purification via RP-HPLC (C18 columns, gradient elution with acetonitrile/water) is effective for isolating enantiopure products, as validated for structurally complex heterocycles .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s conformational stability and reactivity?
- Answer: Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets can predict ground-state geometries and electronic properties. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) assess conformational flexibility, particularly for the spiro junction and oxazolidine ring puckering. InChI/SMILES descriptors (e.g.,
[C@@H]1(C(O)=O)[C@]2(C[C@@]32CC3(F)F)C1from analogous compounds) enable accurate cheminformatics modeling .
Q. How do stereochemical variations at the spiro center influence biological or catalytic activity?
- Answer: Stereoelectronic effects at the spiro junction (e.g., 1'R vs. 1'S configurations) alter orbital overlap, impacting hydrogen-bonding interactions or substrate binding in enzyme inhibition studies. Compare enantiomers via enantioselective synthesis (e.g., chiral auxiliaries) and assay activity in vitro. For example, (1S,4S)-configured bicycloheptanes show enhanced binding affinity in enzyme inhibition assays due to optimal spatial alignment .
Q. How can stability studies under thermal or acidic conditions inform storage and handling protocols?
- Answer: Conduct accelerated degradation studies at elevated temperatures (e.g., 40–80°C) and varied pH (1–13) to identify decomposition pathways. Monitor via LC-MS for byproducts like ring-opened amines or carbonyl derivatives. Evidence from sulfonylmethyl-substituted bicycloheptanes suggests sensitivity to strong acids, necessitating storage at neutral pH and inert atmospheres .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Answer: Cross-validate conflicting data (e.g., NMR chemical shifts vs. X-ray bond lengths) using ab initio calculations (e.g., GIAO NMR shift prediction). For instance, discrepancies in methyl group torsional angles (e.g., C9–C10–C13 = 119.7° vs. computational predictions) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .
Methodological Tables
Table 1: Key Spectroscopic Parameters for Structural Validation
Table 2: Stability Assessment Under Stress Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH < 3 | Oxazolidine ring opening to amine | Buffer solutions (pH 6–8) |
| Temperature > 60°C | Spiro center racemization | Storage at 4°C under N |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
